molecular formula C38H52FeO2P2 B12061340 (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert

Cat. No.: B12061340
M. Wt: 658.6 g/mol
InChI Key: UALLLNAXGQTBJA-WLOLSGMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert is a complex organophosphorus compound featuring a ferrocene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert typically involves the following steps:

    Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which is achieved through the reaction of ferrocene with appropriate phosphine ligands.

    Introduction of the Phosphino Group: The bis(4-methoxy-3,5-dimethylphenyl)phosphino group is introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final step involves the coupling of the phosphino-ferrocene intermediate with the ethyldi-tert moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various esters, while substitution reactions can introduce different functional groups onto the ferrocene backbone .

Scientific Research Applications

(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert involves its interaction with molecular targets through its phosphino and ferrocene moieties. The compound can act as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxyphenyl)phosphinoferrocene
  • Bis(3,5-dimethylphenyl)phosphinoferrocene
  • 1,1’-Bis(diphenylphosphino)ferrocene

Uniqueness

(S)-1-[®-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert is unique due to its specific combination of phosphino and ferrocene moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C38H52FeO2P2

Molecular Weight

658.6 g/mol

InChI

InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m0../s1

InChI Key

UALLLNAXGQTBJA-WLOLSGMKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.